molecular formula C18H19ClN4O B6066920 2-(3-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine

2-(3-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B6066920
M. Wt: 342.8 g/mol
InChI Key: XALKADTUBZRZAD-UHFFFAOYSA-N
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Description

The compound “2-(3-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of pyrazolo[1,5-a]pyrimidines, which are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are known to exhibit a broad range of biological activities . They have been found to inhibit the expression and activities of certain vital inflammatory mediators .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure and the presence of functional groups . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .

Mechanism of Action

Target of Action

The primary target of 2-(3-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing cells from moving from the G1 phase to the S phase . This interaction and the resulting changes can lead to the death of rapidly dividing cells, such as cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents this transition, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells .

Pharmacokinetics

In silico ADMET studies suggest that this compound has suitable pharmacokinetic properties . These properties can help predict the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), which are crucial for understanding the compound’s bioavailability .

Result of Action

The result of the action of this compound is significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This suggests that the compound could have potential applications in cancer treatment .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines involve the development of new pyrazolo[1,5-a]pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrazolo[1,5-a]pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

4-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-12-10-16(22-6-8-24-9-7-22)23-18(20-12)13(2)17(21-23)14-4-3-5-15(19)11-14/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALKADTUBZRZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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